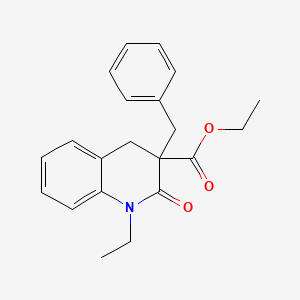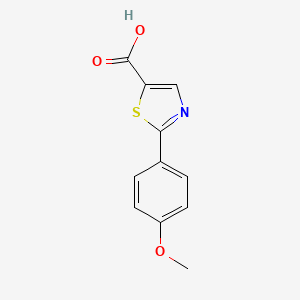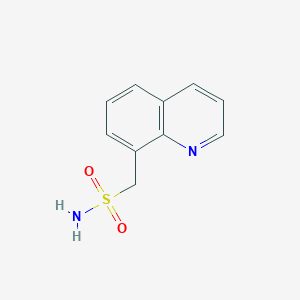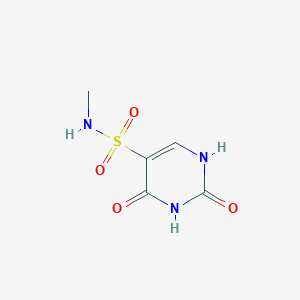![molecular formula C13H17N3 B1420026 [2,5-Dimethyl-1-(pyridin-4-ylmethyl)pyrrol-3-yl]methanamine CAS No. 1177278-10-2](/img/structure/B1420026.png)
[2,5-Dimethyl-1-(pyridin-4-ylmethyl)pyrrol-3-yl]methanamine
説明
Synthesis Analysis
The synthesis of this compound has been described in the literature . The solvent was evaporated to furnish a solid which was recrystallized from ethanol . The yield was reported to be 78% .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined experimentally . Spectroscopic techniques such as IR and NMR can provide information about the chemical properties of the compound .科学的研究の応用
Antiviral Applications
The indole derivatives, which include the core structure of our compound of interest, have shown promising antiviral activities . For instance, certain indole-based compounds have been reported to exhibit inhibitory activity against influenza A and other viruses . The ability to bind with high affinity to multiple receptors makes these derivatives valuable for developing new antiviral agents.
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory properties . This is particularly important in the development of treatments for chronic inflammatory diseases. The structural features of indole compounds allow them to interact with biological pathways that mediate inflammation, providing a basis for therapeutic applications .
Anticancer Research
The indole nucleus is a common feature in many synthetic drug molecules with anticancer potential . Researchers have synthesized various indole scaffolds to screen for pharmacological activities, including those that may inhibit the growth of cancer cells . The versatility of indole derivatives in cancer research is significant due to their diverse biological activities.
Antimicrobial Activity
Indole derivatives possess antimicrobial properties , which are crucial in the fight against drug-resistant bacteria. The structural complexity of indole-based compounds allows them to target various microbial pathways, making them potent candidates for new antimicrobial drugs .
Antidiabetic Effects
Research has indicated that indole derivatives can have antidiabetic effects . These compounds may interact with biological targets involved in glucose metabolism, offering potential applications in managing diabetes .
Antimalarial Applications
The fight against malaria has benefited from the discovery of indole derivatives with antimalarial properties . These compounds can interfere with the life cycle of the malaria parasite, providing a pathway for the development of new antimalarial drugs .
Neuroprotective Effects
Indole-based compounds have shown neuroprotective effects , which could be beneficial in treating neurodegenerative diseases. The ability of these compounds to interact with neural receptors and pathways suggests potential applications in neuroprotection .
Supramolecular Chemistry
The structural features of indole derivatives, such as those found in pincer-type compounds, have applications in supramolecular chemistry . They can act as molecular switches, catalysts, and form supramolecular assemblies, which are essential in the design of new materials and sensors .
特性
IUPAC Name |
[2,5-dimethyl-1-(pyridin-4-ylmethyl)pyrrol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-7-13(8-14)11(2)16(10)9-12-3-5-15-6-4-12/h3-7H,8-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAINEAWAMRRUIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=NC=C2)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,5-Dimethyl-1-(pyridin-4-ylmethyl)pyrrol-3-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(3-Chlorophenyl)imidazol-2-yl]piperazine](/img/structure/B1419943.png)
![3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1419946.png)
![7-Chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1419947.png)


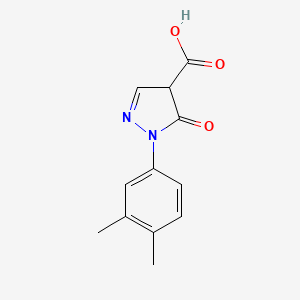

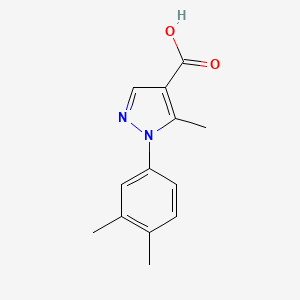
![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethanesulfonyl chloride](/img/structure/B1419956.png)
